N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-6-13-27-19-15-18(10-12-20(19)32-16-25(4,5)24(27)29)26-23(28)17-9-11-21(30-7-2)22(14-17)31-8-3/h6,9-12,14-15H,1,7-8,13,16H2,2-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBPLWPVMAWGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide is a synthetic compound with potential biological activities that are of significant interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetrahydrobenzo[b][1,4]oxazepine core along with diethoxybenzamide moieties. Its molecular formula is , and it exhibits various physicochemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 364.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | 3.5 |
The biological activity of this compound has been attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : In vitro assays indicate that the compound can inhibit the proliferation of cancer cell lines.
- Antioxidant Properties : The compound demonstrates significant free radical scavenging activity.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies
- Antitumor Efficacy : A study conducted on the effects of this compound on human leukemia cells (CCRF-CEM) revealed an IC50 value of approximately 10 nM, indicating potent activity against this cell line . The mechanism appears to involve apoptosis induction through the activation of caspases.
- Antioxidant Activity : In a comparative study assessing various compounds' antioxidant capabilities, this compound exhibited a notable increase in cellular viability under oxidative stress conditions .
Table 2: Biological Activities Overview
| Activity Type | Assay Type | Result |
|---|---|---|
| Antitumor | CCRF-CEM cell line | IC50 = 10 nM |
| Antioxidant | DPPH scavenging assay | Significant activity |
| Enzyme Inhibition | Enzyme kinetics | Competitive inhibition observed |
Research Findings
Recent research has indicated that derivatives of this compound may enhance its biological activity. Modifications to the allyl group or variations in the diethoxybenzamide structure have been explored to optimize efficacy and reduce toxicity.
Toxicity Profile
Initial toxicity assessments indicate a low toxicity profile in vitro; however, comprehensive in vivo studies are necessary to fully understand its safety margins.
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves a multi-step process starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by regioselective introduction of the allyl and diethoxybenzamide groups. Critical steps include:
- Core formation : Cyclization of precursor amines and ketones under acidic or basic conditions .
- Functionalization : Allylation via nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Chromatography (HPLC or column) is essential to isolate intermediates and the final product, with yields typically 40–60% due to steric hindrance from dimethyl groups . Challenges include optimizing reaction time/temperature to avoid side products (e.g., over-oxidation) and ensuring regiochemical control during benzamide attachment .
Q. Which analytical methods are most reliable for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm; diethoxy groups at δ 1.3–1.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 453.21 for CHNO) and detects fragmentation patterns .
- X-ray crystallography : Used sparingly due to low crystallinity, but provides definitive stereochemical data .
Q. What solvents and conditions are optimal for handling this compound?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability tests indicate:
- Storage : –20°C under nitrogen to prevent degradation of the allyl group .
- Reaction solvents : Dichloromethane (DCM) or THF for alkylation; methanol/water mixtures for hydrolysis .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in benzamide coupling?
Low yields (≤50%) during benzamide attachment often stem from steric hindrance from the 3,3-dimethyl group. Strategies include:
- Catalysts : Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling with boronic acid derivatives .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Protecting groups : Temporarily mask reactive sites (e.g., allyl with TBS groups) to direct coupling .
Q. What mechanistic insights explain contradictory bioactivity data across cell models?
Discrepancies in IC values (e.g., 10 µM vs. 50 µM in cancer vs. bacterial assays) may arise from:
- Target promiscuity : The diethoxybenzamide moiety interacts with both kinase and GPCR targets, validated via molecular docking .
- Membrane permeability : LogP calculations (≈3.5) suggest moderate lipophilicity, but efflux pumps in bacterial cells reduce intracellular concentration .
- Metabolic stability : Allyl group oxidation in hepatic microsomes generates inactive metabolites, as shown in LC-MS/MS studies .
Q. How can spectroscopic data conflicts (e.g., NMR vs. IR) be resolved?
Conflicting data between NMR (expected peaks) and IR (unexpected carbonyl stretches) may indicate:
- Tautomerism : The oxazepinone ring exists in keto-enol equilibrium, confirmed by variable-temperature NMR .
- Impurities : Residual solvents (e.g., DMF) mimic IR peaks; purify via preparative TLC and reanalyze .
Q. What strategies improve enantiomeric purity for chiral derivatives?
The 3,3-dimethyl group creates a chiral center prone to racemization. Solutions include:
- Chiral auxiliaries : Use (R)-BINOL to induce asymmetry during cyclization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
Methodological Guidance
Designing a stability study under physiological conditions :
- Protocol : Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via HPLC and identify byproducts with HRMS .
- Key parameters : Oxidation (allyl → epoxide) and hydrolysis (amide bond cleavage) are primary degradation pathways .
Validating target engagement in cellular assays :
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
